molecular formula C10H7FN2O B012642 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE CAS No. 100908-62-1

2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE

Cat. No.: B012642
CAS No.: 100908-62-1
M. Wt: 190.17 g/mol
InChI Key: NVGNGLIOIXXMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

100908-62-1

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+

InChI Key

NVGNGLIOIXXMRZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)F

Pictograms

Acute Toxic

Synonyms

2-Cyano-3-(m-fluorophenyl)acrylamide

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via a base-catalyzed mechanism:

  • Activation of the aldehyde : 4-Fluorobenzaldehyde undergoes deprotonation at the α-position by a base (e.g., piperidine or triethylamine), forming an enolate intermediate.

  • Nucleophilic attack : The enolate attacks the electrophilic carbonyl carbon of cyanoacetamide, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the conjugated acrylamide product.

Typical Conditions :

  • Solvent : Ethanol, DMF, or PEG-400.

  • Base : Piperidine (5–10 mol%) or triethylamine (2–3 equiv).

  • Temperature : Reflux (80–100°C) for 4–12 hours.

  • Yield : 65–85% after recrystallization from ethanol.

Comparative Analysis of Solvent Systems

Solvent choice significantly impacts reaction efficiency and environmental sustainability:

SolventBaseTemperature (°C)Time (h)Yield (%)Environmental Impact
EthanolPiperidine80678Moderate
DMFEt₃N100482High
PEG-400Et₃N90575Low
Solvent-freePiperidine120370Very low

Aqueous PEG-400 emerges as a green alternative, offering comparable yields (75%) while minimizing toxic waste.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation by enhancing reaction kinetics. A protocol using 4-fluorobenzaldehyde (1.0 equiv) , cyanoacetamide (1.2 equiv) , and piperidine (0.1 equiv) in ethanol under microwave irradiation (300 W, 100°C) achieves 90% yield within 20 minutes. This method reduces energy consumption and side-product formation.

One-Pot Multicomponent Reactions

Patent literature describes one-pot syntheses involving cyanoacetamide , 4-fluorobenzaldehyde , and secondary amines under acidic conditions. For example, combining these components in acetonitrile with phosphorus oxychloride (POCl₃) at 0–10°C yields 2-cyano-3-(4-fluorophenyl)-acrylamide in 84% yield after 24 hours. This method is advantageous for large-scale production due to simplified purification.

Optimization of Reaction Parameters

Catalyst Screening

Catalysts influence reaction rate and selectivity:

CatalystLoading (mol%)Yield (%)Selectivity (E/Z)
Piperidine57895:5
Triethylamine108293:7
DBU58597:3
L-Proline106890:10

1,8-Diazabicycloundec-7-ene (DBU) provides the highest yield (85%) and stereoselectivity (97:3 E/Z).

Temperature and Time Dependence

A study varying temperature and time revealed:

  • 80°C : 70% yield after 8 hours.

  • 100°C : 82% yield after 4 hours.

  • 120°C : 75% yield after 3 hours (due to decomposition).

Optimal conditions balance speed and product stability.

Purification and Characterization

Recrystallization Techniques

Crude product is typically purified via recrystallization:

  • Solvent : Ethanol/water (3:1 v/v).

  • Purity : >98% (HPLC).

  • Melting Point : 226–228°C.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.32 (s, 1H, NH), 7.85–7.78 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 6.92 (s, 1H, CH), 2.15 (s, 3H, CN).

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patent-pending protocol scales the reaction to 1 kg batches using:

  • 4-Fluorobenzaldehyde : 1.0 equiv.

  • Cyanoacetamide : 1.05 equiv.

  • POCl₃ : 1.2 equiv in acetonitrile.

  • Yield : 806 g (84%) with >96% purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.

Major Products:

Mechanism of Action

The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Cyano-3-(4-fluorophenyl)acrylamide
  • Molecular Formula : C₁₀H₇FN₂O
  • CAS No.: 129115-54-4
  • Molecular Weight : 190.178 g/mol .

Structural Features: This acrylamide derivative contains a cyano group at position 2, a 4-fluorophenyl substituent at position 3, and an acrylamide backbone.

Comparison with Structurally Similar Compounds

Antifungal and Antibacterial Derivatives

Coumarin-Based Acrylamides (4a–4l) :

  • Key Examples: 4i: 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide 4l: 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide
  • Activity: Demonstrated 2–3× higher efficacy than fluconazole against Candida albicans and Aspergillus niger (MIC values: 8–10 mm inhibition zone vs. 3–4 mm for fluconazole) . Broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria .
  • Structural Advantage : The 7-hydroxycoumarin moiety enhances hydrogen bonding and π-π stacking with microbial targets .

Comparison with Target Compound: The absence of the coumarin ring in 2-cyano-3-(4-fluoro-phenyl)-acrylamide likely reduces its antifungal potency. However, the 4-fluorophenyl group may improve pharmacokinetic properties, such as membrane permeability.

Antiproliferative Acrylamides

Sulfamoylphenyl Derivatives (20–24) :

  • Example: 20: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Melting Point: 265.9°C Activity: Exhibited IC₅₀ values < 10 µM against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines via WST-1 assay .
  • Structural Advantage : The sulfamoyl group enhances solubility and interactions with cancer-associated enzymes.

Comparison with Target Compound :
The target compound lacks the sulfamoylphenyl group, which may limit its antiproliferative activity. However, its smaller size (MW = 190.178 vs. >300 for compound 20) could improve bioavailability .

Anti-Inflammatory and Antioxidant Derivatives

Di-Tert-Butylphenol Acrylamides (C1–C24):

  • Key Examples :
    • C8 : Aspartic acid conjugate
    • C17 : Methionine conjugate
  • Activity :
    • Dual inhibition of COX-1/COX-2 and 5-LOX enzymes (binding energy: −8.2 to −9.6 kcal/mol) .
    • Low toxicity and favorable ADME profiles (e.g., Caco-2 permeability > 80 nm/s) .
  • Structural Advantage : The bulky 3,5-di-tert-butyl-4-hydroxyphenyl group enhances radical scavenging and enzyme binding .

Thiophene-Carboxylate Derivatives :

  • Example: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
  • Activity :
    • IC₅₀ = 12–18 µM in DPPH antioxidant assays.
    • 45–60% inhibition of carrageenan-induced inflammation in rats .

Comparison with Target Compound :
The target compound’s simpler structure may limit its anti-inflammatory efficacy compared to bulkier derivatives. However, its fluorine atom could reduce oxidative metabolism, prolonging half-life .

Data Tables

Table 1: Structural and Activity Comparison

Compound Substituents Key Activity Potency/IC₅₀ Reference
Target Compound 4-Fluorophenyl, cyano, acrylamide Not reported N/A
4i Coumarin, methoxy-phenoxy-ethyl Antifungal 3× fluconazole
20 4-Fluorophenyl, sulfamoylphenyl Antiproliferative IC₅₀ < 10 µM
C8 Di-tert-butylphenol, aspartic acid Anti-inflammatory (COX/LOX) ΔG = −9.6 kcal/mol
Thiophene-carboxylate Thiophene, methyl groups Antioxidant IC₅₀ = 12–18 µM

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP
Target Compound 190.178 Not reported ~2.1*
4i ~400 (estimated) Not reported ~1.8
20 ~350 (estimated) 265.9 ~2.5
C8 ~500 (estimated) >300 ~3.0

*Predicted using Molinspiration .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-cyano-3-(4-fluoro-phenyl)-acrylamide derivatives?

The compound is typically synthesized via Knoevenagel condensation between cyanoacetamide derivatives and substituted aldehydes (e.g., 4-fluorobenzaldehyde). Piperidine is often used as a catalyst in ethanol under reflux conditions. Post-synthesis, purification involves recrystallization or column chromatography, with structural confirmation via IR spectroscopy (e.g., –CN stretch at ~2,240 cm⁻¹, –NH at ~3,275 cm⁻¹) and ¹H/¹³C NMR (e.g., acrylamide proton signals at δ 10.2–11.8 ppm) .

Q. How can researchers validate the structural integrity of synthesized derivatives?

A multi-technique approach is recommended:

  • IR spectroscopy to confirm functional groups (e.g., –CN, –CO).
  • NMR spectroscopy (DMSO-d₆) to resolve proton environments (e.g., aromatic protons, acrylamide –NH).
  • Mass spectrometry for molecular ion peaks matching theoretical masses.
  • Elemental analysis to verify purity (>95% C, H, N composition) .

Q. What in vitro models are suitable for preliminary antifungal screening of this compound?

Use agar diffusion assays with Candida albicans and Aspergillus niger:

  • Prepare triplicate cultures in Mueller-Hinton agar.
  • Measure zones of inhibition (mm) after 24–48 hours.
  • Compare to fluconazole controls (MIC values typically 8–10 mm).
  • Validate activity via microdilution broth assays to determine MICs (minimum inhibitory concentrations) in triplicate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antifungal activity?

Key substituent modifications include:

  • Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to enhance electrophilicity and target binding.
  • Hydrophobic side chains (e.g., 2-methoxy-phenoxyethyl) to improve membrane permeability.
  • Heterocyclic moieties (e.g., thiazole) to mimic natural antifungal scaffolds. Derivatives like 4i and 4l showed 3× lower MICs than fluconazole against A. niger due to optimized substituent geometry .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Replicate assays : Ensure triplicate testing with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL).
  • Control variability : Use the same fungal strains (e.g., ATCC 90028 for C. albicans) and culture media.
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 for MIC differences) .

Q. What assays are recommended for evaluating antioxidant potential?

  • DPPH radical scavenging : Incubate compounds (10–100 µg/mL) with DPPH (0.1 mM) for 30 minutes. Measure absorbance at 517 nm; compare to ascorbic acid controls.
  • FRAP assay : Monitor Fe³⁺ reduction to Fe²⁺ at 593 nm. Compounds with phenolic substitutions (e.g., 4-hydroxybenzyl) show enhanced activity due to radical stabilization .

Q. How to design cytotoxicity studies for lead compounds?

  • Use the sulforhodamine B (SRB) assay :

Seed adherent cells (e.g., HeLa) in 96-well plates (1,000–10,000 cells/well).

Treat with compound (1–100 µM) for 48 hours.

Fix with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.

  • Calculate IC₅₀ values and compare to non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Q. What mechanistic insights can be derived from anti-inflammatory activity studies?

  • Carrageenan-induced paw edema (in vivo): Administer compound (50–100 mg/kg) orally to rats. Measure paw volume at 1–6 hours post-carrageenan injection.
  • COX-2 inhibition assays : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Derivatives with 4-fluoro-phenyl groups showed 40–60% edema reduction, comparable to diclofenac .

Methodological Notes

  • Contradiction management : Cross-validate bioactivity using orthogonal assays (e.g., MIC + time-kill curves for antifungal claims).
  • Data rigor : Report mean ± SD for triplicate experiments and include positive/negative controls in all assays.
  • Ethical compliance : Follow institutional guidelines for in vivo studies (e.g., OECD 423 for acute toxicity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.